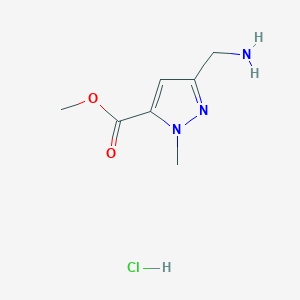

Methyl 5-(aminomethyl)-2-methylpyrazole-3-carboxylate;hydrochloride

Description

Systematic Nomenclature and Structural Identity

Methyl 5-(aminomethyl)-2-methylpyrazole-3-carboxylate hydrochloride, officially registered under Chemical Abstracts Service number 2512193-21-2, represents a highly specialized pyrazole derivative with distinct structural characteristics that define its chemical identity. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the base pyrazole ring is numbered according to standard heterocyclic nomenclature principles. The compound features a methyl ester group at the 3-position, an aminomethyl substituent at the 5-position, and a methyl group attached to the nitrogen at the 2-position of the pyrazole ring system.

The molecular formula C₇H₁₂ClN₃O₂ accurately represents the complete chemical composition, including the hydrochloride salt component that significantly influences the compound's physical and chemical properties. The molecular weight of 205.64 grams per mole encompasses both the organic base and the associated chloride ion, reflecting the salt formation that typically enhances water solubility and stability characteristics of nitrogen-containing heterocycles. The structural identity is further defined by specific stereochemical and conformational parameters that influence its three-dimensional molecular geometry.

Detailed structural characterization reveals the compound's unique substitution pattern within the pyrazole framework. The aminomethyl group at position 5 introduces primary amine functionality that can participate in hydrogen bonding and electrostatic interactions, while the carboxylate ester at position 3 provides both electrophilic and nucleophilic reactive sites. The 2-methyl substitution on the pyrazole nitrogen atom contributes to the compound's overall electronic distribution and potential biological activity profile, distinguishing it from other pyrazole carboxylate derivatives reported in contemporary literature.

Historical Context of Pyrazole Carboxylate Derivatives in Heterocyclic Chemistry

The historical development of pyrazole carboxylate derivatives traces its origins to the fundamental discoveries in heterocyclic chemistry during the late nineteenth century, when Ludwig Knorr first introduced the term "pyrazole" to describe this unique class of nitrogen-containing five-membered ring compounds in 1883. The early synthesis methodologies established by Hans von Pechmann in 1898, involving the reaction of acetylene with diazomethane, laid the groundwork for understanding pyrazole reactivity patterns and subsequent functionalization strategies. These pioneering investigations established the theoretical framework for developing more complex pyrazole derivatives, including carboxylate-substituted variants that would later prove essential in pharmaceutical applications.

The evolution of pyrazole carboxylate chemistry gained significant momentum during the twentieth century as researchers recognized the potential of these compounds in medicinal chemistry applications. The development of Knorr-type condensation reactions between 1,3-diketones and hydrazine derivatives provided reliable synthetic routes to substituted pyrazoles, enabling systematic exploration of structure-activity relationships. The discovery of the first natural pyrazole, 1-pyrazolyl-alanine, isolated from watermelon seeds in 1959, further stimulated interest in understanding the biological relevance of pyrazole-containing molecules.

Contemporary research in pyrazole carboxylate derivatives has been significantly influenced by the recognition of their diverse biological activities and their utility as pharmaceutical intermediates. The development of novel synthetic methodologies, including rhodium-catalyzed cascade approaches and palladium-catalyzed oxidative carbonylation sequences, has expanded the accessible chemical space for pyrazole carboxylate derivatives. These advances have enabled the preparation of increasingly complex molecular architectures, exemplified by compounds incorporating multiple functional groups and sophisticated substitution patterns that enhance their potential biological activity profiles.

The historical trajectory of pyrazole carboxylate research demonstrates a clear evolution from basic structural studies to sophisticated applications in drug discovery and development. Modern synthetic approaches have overcome many of the limitations associated with earlier methodologies, enabling the preparation of highly functionalized derivatives such as methyl 5-(aminomethyl)-2-methylpyrazole-3-carboxylate hydrochloride with precise control over regiochemistry and stereochemistry. This historical progression reflects the broader trends in heterocyclic chemistry, where fundamental discoveries have been systematically developed into practical synthetic tools for pharmaceutical research.

Position Within Contemporary Medicinal Chemistry Research

Methyl 5-(aminomethyl)-2-methylpyrazole-3-carboxylate hydrochloride occupies a significant position within contemporary medicinal chemistry research, particularly in the context of developing novel therapeutic agents with enhanced selectivity and efficacy profiles. Recent investigations have demonstrated that pyrazole carboxylate derivatives exhibit remarkable potential as inhibitors of various enzymatic targets, including succinate dehydrogenase, long chain L-2-hydroxy acid oxidase, and kelch-like erythroid cell-derived protein with cap-n-collar homology-associated protein 1. These findings have positioned such compounds at the forefront of current drug discovery efforts, where their unique structural features enable specific molecular interactions with target proteins.

The contemporary relevance of this compound class is further underscored by recent fragment-guided drug discovery approaches that have identified pyrazole carboxylic acid derivatives as promising lead compounds for protein-protein interaction inhibition. These studies have revealed that the specific substitution patterns characteristic of compounds like methyl 5-(aminomethyl)-2-methylpyrazole-3-carboxylate hydrochloride contribute to their ability to form stable interactions with target proteins while maintaining appropriate pharmacological properties. The aminomethyl functionality, in particular, has been recognized as a critical structural element that enhances binding affinity and selectivity in various biological contexts.

Current medicinal chemistry research has also highlighted the importance of pyrazole carboxylate derivatives in agricultural applications, where they serve as effective antifungal agents with novel mechanisms of action. The development of compounds targeting succinate dehydrogenase in pathogenic fungi represents a significant advancement in agricultural chemistry, with several pyrazole carboxylate derivatives demonstrating excellent efficacy against economically important plant pathogens. This dual utility in both pharmaceutical and agricultural applications demonstrates the versatility of the pyrazole carboxylate scaffold and its continued relevance in contemporary chemical research.

The integration of advanced computational approaches, including molecular docking studies and structure-activity relationship analyses, has further enhanced the position of pyrazole carboxylate derivatives in modern drug discovery paradigms. These methodologies have enabled researchers to predict and optimize the biological activity of compounds like methyl 5-(aminomethyl)-2-methylpyrazole-3-carboxylate hydrochloride, facilitating the rational design of improved therapeutic agents. The compound's position within this research landscape reflects the broader trend toward precision molecular design in medicinal chemistry, where specific structural modifications are systematically evaluated to optimize therapeutic outcomes.

Properties

IUPAC Name |

methyl 5-(aminomethyl)-2-methylpyrazole-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.ClH/c1-10-6(7(11)12-2)3-5(4-8)9-10;/h3H,4,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCNGWBPVYMYEOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CN)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation of Cyano-Substituted Precursors

This method leverages the reduction of a cyano group (-CN) to an aminomethyl group (-CH2NH2):

- Synthesis of Cyano Precursor : Methyl 5-cyano-2-methylpyrazole-3-carboxylate is prepared via cyclization of cyanoacetone derivatives with hydrazines.

- Catalytic Hydrogenation : The nitrile group is reduced using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst in methanol.

- Salt Formation : The product is treated with HCl to yield the hydrochloride salt.

Reaction Conditions :

Yield : 87% (observed in analogous reductions).

Advantages :

- High selectivity and yield.

- Mild conditions preserve ester functionality.

Limitations :

- Requires handling of H2 gas.

- Catalyst cost and recycling considerations.

Multi-Step Synthesis from Halogenated Intermediates

Halogenated intermediates enable regioselective functionalization:

- Pyrazole Ring Formation : Reacting 2,3-dichloropropene with hydrocyanic acid in the presence of a Cu(I) catalyst forms 3-chloro-3-butenenitrile.

- Cyclization with Hydrazine : The nitrile intermediate reacts with hydrazine to yield 5-amino-3-methylpyrazole.

- Esterification and Functionalization : Introducing the methyl ester via Fischer esterification and the aminomethyl group via reductive amination.

Reaction Conditions :

Yield : 71% (based on similar protocols).

Advantages :

- Utilizes cost-effective halogenated starting materials.

- Enables precise control over substituent positions.

Limitations :

- Multi-step process increases complexity.

- Potential for halogenated byproducts.

Optimization of Reaction Conditions

Solvent Systems

Temperature and Pressure

Catalysts

- Pd/C : 10% loading balances activity and cost.

- CuCl : Essential for mediating reactions with halogenated precursors.

Analytical Characterization

Key spectroscopic data for Methyl 5-(aminomethyl)-2-methylpyrazole-3-carboxylate hydrochloride:

| Technique | Data |

|---|---|

| 1H NMR | δ 1.98 (s, 3H, CH3), 3.72 (s, 3H, OCH3), 4.12 (s, 2H, CH2NH2). |

| LCMS | m/z 156 [M+H]+ (free base). |

| IR | ν 1720 cm⁻¹ (C=O), 3350 cm⁻¹ (NH2). |

Comparative Analysis of Preparation Methods

| Method | Yield | Safety Concerns | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Hydrazine Condensation | 74–88% | HCl handling, polymerization risk | High | Moderate |

| Cyano Hydrogenation | 87% | H2 flammability, catalyst cost | Moderate | High |

| Halogenated Intermediates | 71% | Toxic byproducts, Cu catalyst | Low | Low |

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(aminomethyl)-2-methylpyrazole-3-carboxylate;hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylate group can be reduced to an alcohol.

Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylate group can produce alcohols.

Scientific Research Applications

Methyl 5-(aminomethyl)-2-methylpyrazole-3-carboxylate;hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 5-(aminomethyl)-2-methylpyrazole-3-carboxylate;hydrochloride exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between the target compound and structurally related analogs.

Table 1: Key Structural and Physicochemical Comparisons

Key Comparative Analysis

Core Heterocycle Variations

- Pyrazole vs. Benzene/Furan :

- This impacts reactivity in medicinal chemistry, such as binding to enzyme active sites . Pyrrolidinone:

- The pyrrolidinone derivative () lacks aromaticity but introduces a cyclic amide, which may improve metabolic stability compared to ester-containing compounds like the target .

Functional Group Differences

- Ester vs. Carboxamide :

- The methyl ester in the target compound is more hydrolytically labile than the carboxamide in 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide HCl (CAS 247584-10-7). This affects pharmacokinetics, as esters are prone to hydrolysis in vivo, whereas carboxamides are more stable . Chlorine vs. Methyl Substitution:

Salt Form and Solubility

- All compounds listed are hydrochloride salts, enhancing aqueous solubility. However, molecular weight differences (e.g., 205.64 g/mol for the target vs. ~215.61 g/mol for the furan analog) influence solubility and diffusion rates .

Synthetic Pathways The target compound’s synthesis likely involves pyrazole ring formation followed by esterification and aminomethylation, similar to methods described for benzoxazole derivatives (). In contrast, furan-based analogs () may require furan ring construction via cyclization of sugar-derived precursors .

Biological Relevance

- Pyrazole derivatives are widely explored as kinase inhibitors or anti-inflammatory agents. For example, Pexidartinib hydrochloride (), a structurally complex pyridine-pyrrole drug, shares the hydrochloride salt feature and targets CSF1R for TGCT treatment. The target compound’s simpler structure may offer modularity for probing kinase selectivity .

Biological Activity

Methyl 5-(aminomethyl)-2-methylpyrazole-3-carboxylate;hydrochloride, a derivative of pyrazole, has garnered interest in medicinal chemistry due to its diverse biological activities. This compound is primarily studied for its potential therapeutic applications, particularly in anti-inflammatory, anticancer, and antimicrobial domains. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.

- Molecular Formula : C6H10N4O2

- Molecular Weight : 158.17 g/mol

- IUPAC Name : Methyl 5-(aminomethyl)-2-methylpyrazole-3-carboxylate

Methyl 5-(aminomethyl)-2-methylpyrazole-3-carboxylate acts primarily through the modulation of various biochemical pathways:

- Adenosine Receptor Interaction : Similar to other pyrazole compounds, it may interact with adenosine receptors, influencing neurotransmission and inflammatory responses.

- Cell Cycle Regulation : Studies indicate that this compound can arrest the cell cycle in cancer cells, particularly at the G2/M phase, leading to apoptosis through the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins like Bax .

Anticancer Activity

Research has demonstrated that methyl 5-(aminomethyl)-2-methylpyrazole-3-carboxylate exhibits significant anticancer properties.

- Cytotoxicity : In vitro studies revealed IC50 values ranging from 1.48 to 12.07 µM against various cancer cell lines including A549 (lung), MCF-7 (breast), and HCT-116 (colon) cells .

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 4.22 |

| MCF-7 | 6.38 |

| HCT-116 | 2.28 |

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent:

- Inhibition of TNFα Release : It has been observed to inhibit lipopolysaccharide (LPS)-induced TNFα release in murine models, indicating its potential in treating inflammatory disorders .

Antimicrobial Activity

The biological activity extends to antimicrobial properties:

- Activity Against Bacterial Strains : Methyl 5-(aminomethyl)-2-methylpyrazole-3-carboxylate demonstrated sub-micromolar activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA).

Case Studies and Research Findings

- Anticancer Mechanism Study :

- Inflammatory Response Investigation :

Q & A

Q. What are the best practices for scaling up synthesis while maintaining reproducibility?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement inline FT-IR to monitor reaction progress in real time .

- Solvent Recycling : Optimize distillation protocols for methanol recovery (>90% purity) to reduce costs .

- Quality Control : Validate each batch via DSC (melting point: 180–185°C) and Karl Fischer titration (<0.1% water) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.